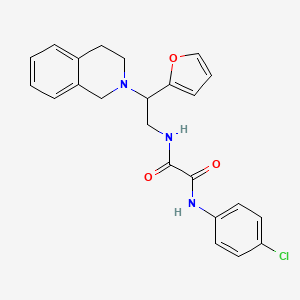

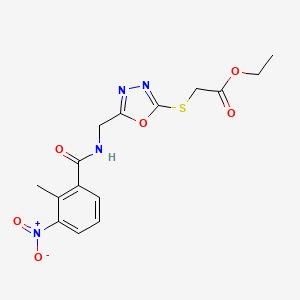

![molecular formula C22H16N2OS B2718332 (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 865180-86-5](/img/structure/B2718332.png)

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

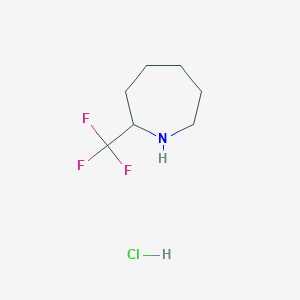

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a naphthamide group, a methyl group, and a prop-2-yn-1-yl group attached to it. These groups can significantly influence the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazole and naphthamide groups could result in a planar structure due to the conjugated system of pi electrons. The prop-2-yn-1-yl group could introduce some degree of rotation or flexibility into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzo[d]thiazole group might participate in electrophilic substitution reactions, while the naphthamide group could undergo hydrolysis under acidic or basic conditions. The prop-2-yn-1-yl group might be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Synthesis of Thiazole Derivatives : Studies have detailed the synthesis of thiazole derivatives, highlighting their potential in medicinal chemistry due to their diverse biological activities. For instance, thiazole derivatives have been synthesized for their antihyperglycemic activity, showcasing the methodological advancements in creating compounds with potential therapeutic benefits (Imran et al., 2009).

Antimicrobial and Anti-proliferative Activities : Research into naphthostyryl derivatives via nucleophilic substitution has contributed to the development of compounds with antimicrobial and antiproliferative activities. This underscores the significance of structural modification in enhancing the biological properties of thiazole-based compounds (Dyachenko et al., 2014).

DNA Binding and Cytotoxicity : Investigations into benzimidazole-based Schiff base copper(II) complexes have revealed their DNA binding capabilities and cytotoxic effects against cancer cell lines. Such studies highlight the therapeutic potential of these compounds in targeting cancer at the molecular level (Paul et al., 2015).

Antimicrobial and Antiproliferative Derivatives : The synthesis and evaluation of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities demonstrate the ongoing efforts to develop novel therapeutic agents (Mansour et al., 2020).

Environmental and Chemical Applications

Herbicide Degradation : Research on the degradation of novel pyrimidynyloxybenzoic herbicides illustrates the environmental applications of specific strains, capable of breaking down complex organic compounds, thereby addressing pollution and herbicide resistance issues (Chen & Cai, 2016).

Corrosion Inhibition : Studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrate the industrial applications of these compounds in protecting materials from corrosion, thus extending their lifespan and reducing maintenance costs (Hu et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2OS/c1-3-13-24-19-12-11-15(2)14-20(19)26-22(24)23-21(25)18-10-6-8-16-7-4-5-9-17(16)18/h1,4-12,14H,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCOZFMREYQWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

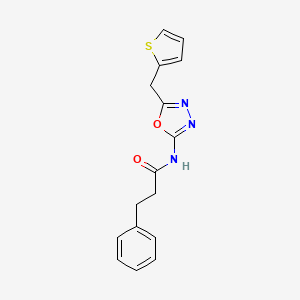

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)

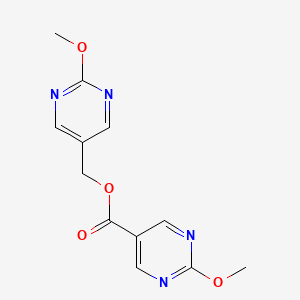

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)

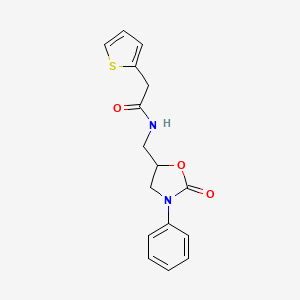

![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)